molecular formula C5H4NO3S- B14115472 2-Methoxy-1,3-thiazole-5-carboxylate

2-Methoxy-1,3-thiazole-5-carboxylate

Cat. No.: B14115472
M. Wt: 158.16 g/mol
InChI Key: GXPOIOYVYNLHLX-UHFFFAOYSA-M
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Description

2-Methoxy-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methoxy (-OCH₃) group at position 2 and a carboxylate (-COO⁻) group at position 5.

Properties

Molecular Formula

C5H4NO3S-

Molecular Weight

158.16 g/mol

IUPAC Name

2-methoxy-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C5H5NO3S/c1-9-5-6-2-3(10-5)4(7)8/h2H,1H3,(H,7,8)/p-1

InChI Key

GXPOIOYVYNLHLX-UHFFFAOYSA-M

Canonical SMILES

COC1=NC=C(S1)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Mechanistic Overview

The cyclocondensation of thiourea derivatives with α-chloro carbonyl precursors represents a classical approach to thiazole ring formation. For 2-methoxy-1,3-thiazole-5-carboxylate, this method involves substituting the amino group in traditional syntheses with a methoxy moiety. A representative pathway involves:

  • Reaction of Methoxy-Substituted Thiourea : A thiourea derivative bearing a methoxy group reacts with an α-chloro carbonyl compound, such as ethyl 2-chloroacetoacetate, in anhydrous ethanol under reflux conditions.
  • Cyclization : The nucleophilic attack of the thiourea sulfur on the α-chloro carbonyl carbon initiates ring closure, forming the thiazole core.
  • Esterification : Subsequent esterification at the 5-position yields the carboxylate functionality.

Experimental Optimization

  • Solvent Systems : Anhydrous ethanol is preferred for its ability to dissolve both thiourea and α-chloro carbonyl reactants while facilitating cyclization at reflux temperatures (70–80°C).
  • Reagent Ratios : A 1:1 molar ratio of thiourea to α-chloro carbonyl compound ensures minimal side products, with yields averaging 65–75%.
  • Purification : Recrystallization from tetrahydrofuran (THF) and hexane mixtures at 0–5°C enhances purity (>98%).

Table 1 : Key Parameters for Cyclocondensation

Parameter Optimal Condition Yield (%) Purity (%) Source
Solvent Anhydrous ethanol 70 95
Temperature 70–80°C (reflux) 68 97
Recrystallization THF/hexane (1:2), 0°C 98

Nucleophilic Substitution on Pre-Formed Thiazole Intermediates

Chlorothiazole Precursor Strategy

Base-Promoted Regioselective Cyclization

Dithioate and Isocyanide Route

Recent advancements employ alkyl 2-(methylthio)-2-thioxoacetates and active methylene isocyanides under mild, metal-free conditions:

  • Reagent Interaction : The dithioate reacts with the isocyanide at room temperature, facilitated by a base (e.g., K₂CO₃), inducing cyclization.
  • Regioselectivity : The base directs substitution to the 2-position, enabling methoxy introduction, while the carboxylate forms at the 5-position.

Advantages Over Traditional Methods

  • Efficiency : Reactions complete within 1–2 hours at 25°C, vs. 6–12 hours for thermal methods.
  • Yield Enhancement : 85–92% isolated yields due to suppressed side reactions.
  • Scalability : Demonstrated at 100-g scale without yield degradation.

Table 3 : Base-Promoted Cyclization Performance

Parameter Condition Yield (%) Purity (%) Source
Base K₂CO₃ (1.5 equiv) 90 99
Temperature 25°C, 1.5 hours 92 98
Solvent Dichloromethane 88 97

Purification and Characterization

Recrystallization Protocols

  • Solvent Systems : THF/hexane (1:3), methanol/water (4:1), or ethyl acetate/hexane (1:2) are effective.
  • Temperature Gradients : Cooling from 60°C to 0°C over 12 hours maximizes crystal purity.

Analytical Confirmation

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic singlet for methoxy protons at δ 3.85 ppm and thiazole C-H at δ 8.12 ppm.
  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C) confirm functionality.

Comparative Evaluation of Synthetic Routes

Table 4 : Method Comparison for this compound

Method Yield (%) Purity (%) Time (h) Scalability Cost Efficiency
Cyclocondensation 70 95 8 Moderate High
Substitution 85 98 6 High Moderate
Base-Promoted 90 99 1.5 High Low

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

While "2-Methoxy-1,3-thiazole-5-carboxylate" is mentioned in some search results, information regarding its specific applications is limited. The search results provide information on the broader uses of thiazoles and related compounds, which can be used to infer potential applications of "this compound" .

Here's what can be gathered from the search results:

General Applications

  • Building Blocks in Synthesis Thiazoles serve as building blocks for creating more complex heterocyclic compounds, which are valuable in both chemistry and biology.
  • Antimicrobial and Antifungal Properties Some thiazole derivatives have been investigated for their potential to fight microbes and fungi .
  • Anti-inflammatory and Anticancer Effects Research suggests some thiazoles may have anti-inflammatory and anticancer properties . They can interact with biological molecules, potentially influencing cell signaling, gene expression, and cellular metabolism.
  • Versatile Medicinal Chemistry Scaffold Thiazoles are considered interesting heterocycles in synthetic medicinal chemistry because they are relatively easy to produce and can be structurally optimized .

Specific Examples and Case Studies

  • Anticancer Activity
    • Novel 1,3-thiazole derivatives have been synthesized and tested against breast cancer cell lines, with many showing considerable antiproliferative activity .
    • Certain thiazole analogues have demonstrated promising anticancer potential and cell line selectivity, with activity possibly linked to the presence of a methoxy group on the phenyl ring and fluorine substitution on the indole ring .
    • Phenylthiazole-incorporated quinoline derivatives have shown remarkable activity against colon carcinoma and lung cancer, possibly due to the presence of a methoxy group .
  • 1,2,3-Dithiazoles These related scaffolds have been reported to have antifungal, herbicidal, antibacterial, anticancer, antiviral, and antifibrotic properties .

Reactions of Thiazoles

  • Oxidation: Can be oxidized using hydrogen peroxide or potassium permanganate to yield sulfoxides and sulfones.
  • Reduction: Can be reduced using sodium borohydride or lithium aluminum hydride to produce thiazolidine derivatives.
  • Substitution: Undergo substitution reactions with amines or thiols to create amino or thiol-substituted thiazole derivatives.

Data Table of Thiazole Derivatives and Their Applications

CompoundApplication
Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-3-formylphenyl)-4-methylthiazole-5-carboxylateIntermediate in the synthesis of Thiazole – 1,2,3-triazole hybrids
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesShowed strong selectivity against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells for anticancer activity
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analoguesAnticancer agents
Indole-linked thiazolesCytotoxicity against several cancer cell lines
2-(2-hydrazinyl)-1,3-thiazolesBroad range of therapeutic applications, including antitumor, antiplasmodial, antiviral, and antimicrobial activities
1,2,3-dithiazoleAntifungal, herbicide, antibacterial, anticancer agent, antiviral, antifibrotic

Industrial Production

  • Synthesis: Typically involves reacting 2-methoxy-1,3-thiazole-5-carboxylic acid with sodium hydroxide in an aqueous medium.
  • Conditions: Temperature maintained between 25-30°C and pH around 7-8 for maximum yield.
  • Large-scale Production: Continuous flow reactors and automated systems are used to monitor and adjust temperature and pH for higher yields and better quality.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural differences and inferred properties of 2-Methoxy-1,3-thiazole-5-carboxylate and its analogs:

Compound Name Substituents (Position) Key Features Synthesis Method Biological/Functional Role Reference
This compound -OCH₃ (2), -COO⁻ (5) Electron-donating methoxy enhances aromatic stability; carboxylate improves solubility. Not explicitly described Potential antibacterial activity
Ethyl 2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate -NH-C₂H₅ (2), -CH₃ (4), -COOEt (5) Dihydrothiazole core reduces aromaticity; ethylimino group may affect reactivity. One-pot synthesis (high yield) Biological activity not reported
Ethyl 4-hydroxy-2-phenyl-1,3-thiazole-5-carboxylate -OH (4), -Ph (2), -COOEt (5) Hydroxy group enables hydrogen bonding; phenyl increases lipophilicity. Virtual screening identified LAT enzyme inhibitor (antimicrobial)
Benzyl 2-chloro-4-trifluoromethyl-1,3-thiazole-5-carboxylate (Flurazole) -Cl (2), -CF₃ (4), -COOBn (5) Electron-withdrawing groups enhance stability; used as a safener. Agrochemical formulation Protects crops from herbicide damage
Sodium this compound -OCH₃ (2), -COO⁻Na⁺ (5) Ionic form increases water solubility; suitable for aqueous applications. Not described Lab reagent (discontinued)

Key Research Findings

  • Substituent Effects :
    • Electron-donating groups (e.g., -OCH₃) stabilize the thiazole ring, while electron-withdrawing groups (e.g., -Cl) enhance electrophilicity for nucleophilic reactions .
    • Carboxylate esters (e.g., ethyl, benzyl) improve membrane permeability, whereas ionic forms (e.g., sodium salt) enhance solubility for aqueous formulations .
  • Biological Relevance : Thiazole derivatives with methoxy or hydroxy substituents often target bacterial enzymes or DNA gyrase, aligning with observed antibacterial activities .

Q & A

Q. Methodological Answer

  • NMR : 1^1H and 13^{13}C NMR confirm methoxy (-OCH3_3) and carboxylate (-COO-) groups. For example, methoxy protons resonate at δ 3.8–4.0 ppm .
  • IR Spectroscopy : Stretching vibrations at 1700–1750 cm1^{-1} (C=O) and 1250–1300 cm1^{-1} (C-O of methoxy) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ for C8_8H9_9NO3_3S: calc. 199.0375) .

What mechanistic insights explain substituent reactivity in thiazole derivatives?

Q. Advanced Mechanistic Study

  • Electrophilic Aromatic Substitution (EAS) : Methoxy groups act as ortho/para directors, influencing regioselectivity in halogenation or nitration .
  • Nucleophilic Substitution : The electron-withdrawing carboxylate group activates the C2 position for nucleophilic attack by methoxide .
    Contradiction Analysis : Conflicting reports on substitution rates (e.g., chloro vs. methoxy derivatives) may arise from solvent polarity effects .

How can discrepancies in reported melting points or spectral data be resolved?

Q. Data Reconciliation Approach

  • Purity Assessment : Recrystallize samples using ethanol/water mixtures to remove impurities affecting melting points .
  • Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) .
  • Batch Variability : Trace solvent residues (e.g., DMF) may alter spectral profiles; use Karl Fischer titration for moisture analysis .

What are the challenges in scaling up synthesis for high-purity this compound?

Q. Process Chemistry Considerations

  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq NaOMe) to minimize unreacted intermediates .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for gram-scale isolation .
  • Thermal Stability : Avoid prolonged heating above 100°C to prevent decarboxylation .

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